2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile
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Overview
Description
2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile is an organic compound that features a furan ring substituted with bromine atoms and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,5-dibromofuran with malononitrile under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the bromine atoms or reduce the nitrile group.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furan compounds .
Scientific Research Applications
2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitrile group play crucial roles in its binding affinity and reactivity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromofuran: Similar in structure but lacks the nitrile group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a different heterocyclic ring and functional groups.
Uniqueness
2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile is unique due to the presence of both bromine atoms and a nitrile group on the furan ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H2Br2N2O |
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Molecular Weight |
301.92 g/mol |
IUPAC Name |
2-[(4,5-dibromofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H2Br2N2O/c9-7-2-6(13-8(7)10)1-5(3-11)4-12/h1-2H |
InChI Key |
TWQPQPMIAXKCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C=C(C#N)C#N |
Origin of Product |
United States |
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